molecular formula C17H17NO4 B11114374 3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid

3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid

Cat. No.: B11114374
M. Wt: 299.32 g/mol
InChI Key: QZJLHXRPPRGTHL-UHFFFAOYSA-N
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Description

3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-methylphenoxy group and a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting intermediate can then be reacted with 4-methylphenol to introduce the 4-methylphenoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both a 4-methylphenoxy group and a propanoyl amide linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-[2-(4-methylphenoxy)propanoylamino]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-6-8-15(9-7-11)22-12(2)16(19)18-14-5-3-4-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

QZJLHXRPPRGTHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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